Naltrexazone - 73674-86-9

Naltrexazone

Catalog Number: EVT-1577676
CAS Number: 73674-86-9
Molecular Formula: C20H25N3O3
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Naltrexazone is a synthetic derivative of the opioid antagonist naltrexone, designed to provide prolonged effects in the management of opioid dependence and pain relief. This compound belongs to the class of long-acting opiate antagonists and is characterized by its irreversible binding properties, which enhance its therapeutic potential in clinical settings.

Source and Classification

Naltrexazone is derived from naturally occurring opioids and classified as an opioid antagonist. It is specifically designed to interact with the mu-opioid receptors in the central nervous system, blocking the effects of opioid agonists. The synthesis of naltrexazone was first reported in research focusing on irreversible opiate agonists and antagonists, highlighting its significance in pharmacological studies aimed at addressing opioid addiction and overdose situations .

Synthesis Analysis

The synthesis of naltrexazone involves several intricate steps that utilize various chemical reactions to achieve the desired compound. One method includes the reaction of naltrexone with hydrazine derivatives, which facilitates the formation of hydrazones. The process typically employs a significant excess of hydrazine to ensure complete reaction and minimize byproduct formation.

Technical Details

  1. Starting Materials: Naltrexone serves as the primary precursor.
  2. Reagents: Hydrazine derivatives are used in excess during synthesis.
  3. Reaction Conditions: The reactions are generally conducted in ethanol under controlled conditions.
  4. Purification: Techniques such as thin layer chromatography and preparative chromatography are employed to isolate and purify naltrexazone from reaction mixtures .
Molecular Structure Analysis

Naltrexazone has a complex molecular structure that can be described by its chemical formula, which includes multiple functional groups characteristic of opioid compounds. The structural representation reveals a bicyclic framework typical of morphinan derivatives.

Structure Data

  • Chemical Formula: C₁₈H₂₃N₃O₃
  • Molecular Weight: Approximately 325.39 g/mol
  • Structural Features: Naltrexazone contains a hydroxyl group, a ketone group, and an amine group, contributing to its biological activity .
Chemical Reactions Analysis

Naltrexazone's synthesis involves several key chemical reactions:

  1. Hydrazone Formation: The primary reaction involves the condensation of naltrexone with hydrazine derivatives, leading to the formation of hydrazones.
  2. Rearrangement Reactions: Under certain conditions, naltrexazone can undergo rearrangement reactions that may affect its pharmacological properties.
  3. Stability Testing: The stability of naltrexazone under physiological conditions is crucial for its application as a therapeutic agent .

Technical Details

  • Thin Layer Chromatography: Used for monitoring reaction progress and purity assessment.
  • Mass Spectrometry: Employed for confirming the molecular weight and structure of synthesized compounds .
Mechanism of Action

Naltrexazone functions primarily as an antagonist at mu-opioid receptors, effectively blocking the action of endogenous opioids and exogenous opioid drugs. This mechanism is particularly useful in preventing relapse in individuals recovering from opioid addiction.

Process Data

  1. Binding Affinity: Naltrexazone exhibits high affinity for mu-opioid receptors, resulting in prolonged receptor blockade.
  2. Irreversibility: Its irreversible binding leads to sustained antagonistic effects, making it beneficial for long-term treatment strategies .
Physical and Chemical Properties Analysis

Naltrexazone possesses several physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds .
Applications

Naltrexazone is utilized primarily in scientific research focused on opioid receptor dynamics and addiction treatment strategies. Its applications include:

  • Opioid Dependence Management: Used as a therapeutic agent to prevent relapse in individuals recovering from opioid addiction.
  • Pain Management Studies: Investigated for potential use in chronic pain management due to its unique binding properties.
  • Research Tool: Serves as a valuable compound in pharmacological studies examining receptor interactions and drug efficacy .
Introduction to Naltrexone: Historical Development and Pharmacological Classification

Historical Milestones in Naltrexone Discovery and FDA Approvals

Naltrexone’s development began in 1963 at Endo Laboratories, where it was synthesized as part of efforts to create long-acting opioid antagonists [1] [5]. Patented in 1967, it emerged from structural modifications of oxymorphone aimed at enhancing opioid receptor blockade [1] [6]. The U.S. Food and Drug Administration (FDA) first approved naltrexone in 1984 for opioid use disorder, positioning it as a non-addictive alternative to methadone [1] [6]. A pivotal shift occurred in 1994 when naltrexone gained FDA approval for alcohol use disorder, following landmark studies by Joseph Volpicelli and colleagues that demonstrated its ability to reduce alcohol cravings via opioid receptor antagonism [4] [5]. The drug’s formulation evolved significantly with the 2006 approval of Vivitrol® (Alkermes, Inc.), an extended-release intramuscular injectable, enhancing adherence for both alcohol and opioid dependence (FDA-approved for the latter in 2010) [2] [5] [6]. A further milestone occurred in 2014, when a naltrexone-bupropion combination (Contrave®) was approved for chronic weight management [9].

Table 1: Key Historical Milestones in Naltrexone Development

YearEventSignificance
1963Synthesis by Endo LaboratoriesInitial creation as an opioid receptor antagonist
1984FDA approval for opioid dependenceFirst therapeutic indication for substance use disorders
1994FDA approval for alcohol dependenceExpansion based on blocking alcohol's reinforcing effects
2006FDA approval of Vivitrol® for alcohol dependenceIntroduction of monthly injectable to improve adherence
2010FDA approval of Vivitrol® for opioid dependenceBroadened application for opioid use disorder
2014FDA approval of naltrexone/bupropion (Contrave®) for obesityRepurposing for metabolic disorder management

Classification as a Mu-Opioid Receptor Antagonist and Structural Analogues

Naltrexone is pharmacologically classified as a competitive opioid receptor antagonist with highest affinity for the mu-opioid receptor (MOR) [1] [3]. It binds irreversibly to MORs, preventing endogenous opioids (e.g., endorphins) or exogenous opioids (e.g., heroin, morphine) from activating reward pathways [1] [8]. Structurally, it is a derivative of oxymorphone, retaining the core morphinan ring but featuring a cyclopropylmethyl group replacing the N-methyl moiety, which enhances receptor binding duration [3] [6]. Naltrexone also exhibits weaker antagonism at kappa-opioid (KOR) and delta-opioid receptors (DOR) [1] [7]. Positron emission tomography (PET) studies confirm that standard doses (e.g., 50 mg oral) achieve >90% central MOR occupancy, crucial for suppressing substance-induced euphoria [7]. Its primary metabolite, 6β-naltrexol, contributes to prolonged activity with a 13-hour half-life, distinguishing it from shorter-acting analogues like naloxone [1] [6].

Table 2: Naltrexone Receptor Affinity Profile

Receptor TypeAffinity Relative to MORFunctional Role
Mu-opioid (MOR)1.0 (Highest)Primary target; blocks euphoria, craving, and reward
Kappa-opioid (KOR)~0.5–0.8Modulates dysphoria and stress responses
Delta-opioid (DOR)~0.1–0.3Influences emotional regulation and physical dependence

Evolution of Indications: From Opioid Dependence to Multimodal Therapeutic Applications

Originally indicated for opioid dependence, naltrexone’s applications have diversified significantly due to its mechanism of disrupting reward pathways [1] [6]:

  • Opioid Use Disorder (OUD): Naltrexone prevents relapse by blocking opioid-induced euphoria. Long-acting injectable formulations (e.g., Vivitrol®) show superior efficacy to oral dosing due to improved adherence, with studies reporting 74% opioid-negative urine tests at 24 weeks versus 56% with placebo [1] [6]. Rapid detoxification protocols combining naltrexone with alpha-2 agonists (e.g., clonidine) accelerate transition to maintenance therapy [3].
  • Alcohol Use Disorder (AUD): By attenuating alcohol-induced dopamine release in the nucleus accumbens, naltrexone reduces heavy drinking days by 30–50% [4] [6]. The "Sinclair Method" leverages naltrexone’s pharmacology through as-needed dosing before alcohol consumption to extinguish cravings [6]. Genetic studies suggest enhanced efficacy in individuals with the OPRM1 A118G polymorphism [1].
  • Obesity Management: The combination drug Contrave® (naltrexone + bupropion) received FDA approval in 2014 for weight loss. Naltrexone modulates hypothalamic appetite circuits and enhances bupropion’s pro-opiomelanocortin (POMC) cell activity, reducing food reward signaling [9].
  • Off-Label Applications: Emerging uses include compulsive behaviors (e.g., gambling, self-injury) [6] [8], cholestatic pruritus [1], and inflammatory conditions via low-dose naltrexone (LDN), which may transiently upregulate endogenous opioids [6] [10]. Research continues for stimulant use disorders and polydrug dependence [1] [5].

This therapeutic expansion underscores naltrexone’s role as a versatile neuromodulator targeting shared pathways in addiction and beyond.

Properties

CAS Number

73674-86-9

Product Name

Naltrexazone

IUPAC Name

(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-hydrazinylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H25N3O3/c21-22-13-5-6-20(25)15-9-12-3-4-14(24)17-16(12)19(20,18(13)26-17)7-8-23(15)10-11-1-2-11/h3-4,11,15,18,24-25H,1-2,5-10,21H2/b22-13+/t15-,18+,19+,20-/m1/s1

InChI Key

RCNYWXCENWWKDS-VTRZFGTDSA-N

SMILES

C1CC1CN2CCC34C5C(=NN)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Synonyms

naltrexazone
naltrexone hydrazone

Canonical SMILES

C1CC1CN2CCC34C5C(=NN)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5/C(=N/N)/CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.